Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl-
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Overview
Description
1-CYCLOHEXYL-3-[(E)-[(3-METHYLPHENYL)METHYLIDENE]AMINO]UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclohexyl group, a 3-methylphenyl group, and an amino group linked through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOHEXYL-3-[(E)-[(3-METHYLPHENYL)METHYLIDENE]AMINO]UREA typically involves the reaction of cyclohexyl isocyanate with 3-methylbenzylideneamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOHEXYL-3-[(E)-[(3-METHYLPHENYL)METHYLIDENE]AMINO]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
1-CYCLOHEXYL-3-[(E)-[(3-METHYLPHENYL)METHYLIDENE]AMINO]UREA has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-3-[(E)-[(3-METHYLPHENYL)METHYLIDENE]AMINO]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-CYCLOHEXYL-3-[(E)-{[(1R,5R)-6,6-DIMETHYLBICYCLO[3.1.1]HEPT-2-EN-2-YL]METHYLIDENE}AMINO]UREA: This compound shares structural similarities but differs in the bicyclic substituent.
1-CYCLOHEXYL-1-METHYL-3-(3,5-XYLYL)UREA: Another similar compound with variations in the substituent groups.
Uniqueness
1-CYCLOHEXYL-3-[(E)-[(3-METHYLPHENYL)METHYLIDENE]AMINO]UREA is unique due to its specific combination of cyclohexyl and 3-methylphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(E)-(3-methylphenyl)methylideneamino]urea |
InChI |
InChI=1S/C15H21N3O/c1-12-6-5-7-13(10-12)11-16-18-15(19)17-14-8-3-2-4-9-14/h5-7,10-11,14H,2-4,8-9H2,1H3,(H2,17,18,19)/b16-11+ |
InChI Key |
NAUWYQRZERZFJE-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)NC2CCCCC2 |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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